molecular formula C11H15BrN2O B11848425 (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

Cat. No.: B11848425
M. Wt: 271.15 g/mol
InChI Key: PWSNYRUGVHMGRC-UHFFFAOYSA-N
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Description

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is a chemical compound that features a bromine atom, a piperidine ring, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-pyridinemethanol with piperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

(3-bromo-4-piperidin-1-ylpyridin-2-yl)methanol

InChI

InChI=1S/C11H15BrN2O/c12-11-9(8-15)13-5-4-10(11)14-6-2-1-3-7-14/h4-5,15H,1-3,6-8H2

InChI Key

PWSNYRUGVHMGRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC=C2)CO)Br

Origin of Product

United States

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